molecular formula C12H10ClNO2 B6415089 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine, 95% CAS No. 1261935-50-5

2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine, 95%

Cat. No. B6415089
CAS RN: 1261935-50-5
M. Wt: 235.66 g/mol
InChI Key: CCISHPFGLPGYRO-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine, or 2CMPHP, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 198.6 g/mol and a melting point of 148-150°C. 2CMPHP is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

2CMPHP has a wide range of applications in scientific research. It is used in a variety of laboratory experiments, including those related to drug metabolism, pharmacokinetics, and biochemistry. It has also been studied for its potential use in the treatment of various diseases, such as cancer and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 2CMPHP is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme CYP2D6, which is involved in the metabolism of drugs. This inhibition can lead to increased levels of drugs in the body, which can have beneficial effects in some cases.
Biochemical and Physiological Effects
2CMPHP has been studied extensively for its biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2D6, which can lead to increased levels of drugs in the body. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

2CMPHP has several advantages for use in laboratory experiments. It is easy to synthesize and has a high purity of up to 95%. It is also relatively stable and can be stored at room temperature for extended periods of time. However, it is also important to note that 2CMPHP can be toxic in high doses and should be handled with care.

Future Directions

There are several potential future directions for research on 2CMPHP. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research on its biochemical and physiological effects could lead to improved understanding of its potential therapeutic uses. Finally, further studies could be conducted to explore the potential side effects of 2CMPHP and to develop safer and more effective ways to use it.

Synthesis Methods

2CMPHP can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-chloro-5-methoxybenzaldehyde with 4-hydroxypyridine in an ethanol solution. This reaction is typically carried out at room temperature and yields a product with a purity of up to 95%.

properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-9-2-3-11(13)10(7-9)12-6-8(15)4-5-14-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCISHPFGLPGYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692662
Record name 2-(2-Chloro-5-methoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261935-50-5
Record name 2-(2-Chloro-5-methoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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